N3-Ethyl vs. N3-Methyl Substitution
This compound differs from the closest commercially available analog, 2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one (CAS 945367-99-7; MW 250.25) , by substitution of an N3-ethyl group for an N3-methyl group. This structural modification increases molecular weight by 14.03 Da (from 250.25 to 264.28) and adds one additional rotatable bond (ethyl vs. methyl), which may alter lipophilicity, metabolic stability, and target binding conformation [1]. WARNING: No experimental data exist comparing the biological activity, physicochemical properties, or synthetic utility of these two specific compounds. The differentiation presented is purely structural.
| Evidence Dimension | Molecular structure (N3 substitution) |
|---|---|
| Target Compound Data | 3-ethyl substituent; MW 264.28; C12H16N4O3 |
| Comparator Or Baseline | 3-methyl substituent; MW 250.25; C11H14N4O3 (CAS 945367-99-7) |
| Quantified Difference | MW difference: +14.03 Da; additional CH2 unit |
| Conditions | Theoretical structural comparison only—no experimental assay data |
Why This Matters
The ethyl versus methyl substitution affects molecular weight, lipophilicity, and conformational flexibility—parameters that influence compound behavior in biological assays and downstream derivatization, though no specific data exist for this pair.
- [1] Alagarsamy, V., et al. (2018). An overview of quinazolin-4(3H)-one: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 151, 628-685. (Class-level SAR indicating N3 substituents affect activity). View Source
